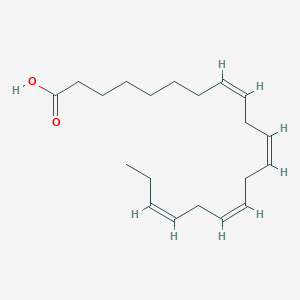

8Z,11Z,14Z,17Z-eicosatetraenoic acid

概要

説明

ω-3 アラキドン酸: は、化学構造において末端メチル基から3個目の炭素原子に二重結合を持つ多価不飽和脂肪酸です。 それは、細胞シグナル伝達や炎症過程において特に重要な役割を果たす、長鎖脂肪酸です .

準備方法

合成経路と反応条件: ω-3 アラキドン酸は、リノール酸の伸長と脱飽和によって合成することができます。 このプロセスには、リノール酸をγ-リノレン酸に、次にジホモ-γ-リノレン酸に、そして最終的にω-3 アラキドン酸に変換する、Δ6およびΔ5デサチュラーゼの作用を含む、いくつかの酵素的ステップが含まれます .

工業的生産方法: ω-3 アラキドン酸の工業的生産には、通常、魚油などの海洋産物からの抽出が含まれます。 これらの製品の品質保証は、分光法およびクロマトグラフィー技術に基づく分析方法によって維持されます .

化学反応の分析

反応の種類: ω-3 アラキドン酸は、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応は、細胞シグナル伝達と生物活性脂質の形成におけるその役割にとって重要です .

一般的な試薬と条件:

酸化: リポキシゲナーゼやシクロオキシゲナーゼなどの酵素が関与し、ヒドロペルオキシドやプロスタグランジンが生成されます。

還元: 通常、触媒の存在下で水素ガスなどの還元剤が関与します。

主な生成物: これらの反応から生成される主な生成物には、プロスタグランジン、ロイコトリエン、トロンボキサンなどがあり、これらは炎症反応やその他の生理学的プロセスに不可欠です .

科学研究への応用

ω-3 アラキドン酸は、科学研究において数多くの応用があります。

化学: さまざまな生物活性脂質の合成における前駆体として使用されます。

生物学: 細胞シグナル伝達と膜流動性における役割について研究されています。

医学: 炎症性疾患や心血管系の状態の治療における可能性について調査されています。

科学的研究の応用

Biological Significance

8Z,11Z,14Z,17Z-eicosatetraenoic acid is involved in various biological processes:

- Anti-inflammatory Effects : Research indicates that this compound may play a significant role in reducing inflammation. For example, a study demonstrated that the metabolite (±)5(6)-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE), derived from eicosapentaenoic acid, alleviates allergic conjunctivitis in mice by modulating inflammatory responses .

- Colitis Treatment : Another significant application of 5,6-DiHETE is its efficacy in treating dextran sulfate sodium (DSS)-induced colitis in mice. The compound was shown to improve symptoms and promote healing by inhibiting transient receptor potential vanilloid (TRPV) channel activity .

- Vascular Permeability Regulation : The compound has been implicated in regulating vascular permeability during inflammatory responses. In studies involving histamine-induced ocular inflammation models in mice, the administration of 5,6-DiHETE resulted in reduced tear volume and inflammation .

Allergic Conjunctivitis

A recent study published in Frontiers in Pharmacology explored the effects of 5,6-DiHETE on allergic conjunctivitis. Mice were sensitized with ragweed pollen and treated with varying doses of the compound. Results showed significant alleviation of symptoms such as conjunctival redness and tearing compared to control groups .

Dextran Sulfate Sodium-Induced Colitis

In another study published in the International Journal of Molecular Sciences, researchers investigated the effects of oral administration of 5,6-DiHETE on DSS-induced colitis. The treatment significantly reduced inflammation and improved overall colon health without affecting body weight .

Summary Table of Applications

作用機序

ω-3 アラキドン酸は、主にプロスタグランジンやロイコトリエンなどの生物活性脂質への変換によって作用を発揮します。 これらの分子は、細胞膜上の特定の受容体と相互作用し、炎症、免疫応答、その他の生理学的プロセスを調節するシグナル伝達経路を開始します .

類似化合物の比較

類似化合物:

- エイコサペンタエン酸 (EPA)

- ドコサヘキサエン酸 (DHA)

- リノール酸

- γ-リノレン酸

独自性: ω-3 アラキドン酸は、炎症反応に重要な役割を果たすエイコサノイドの形成における特定の役割のためにユニークです。 他のω-3脂肪酸とは異なり、さまざまな生理機能を調節するシグナル伝達分子の合成に直接関与しています .

類似化合物との比較

- Eicosapentaenoic Acid (EPA)

- Docosahexaenoic Acid (DHA)

- Linoleic Acid

- Gamma-Linolenic Acid

Uniqueness: Omega-3 Arachidonic Acid is unique due to its specific role in the formation of eicosanoids, which are critical for inflammatory responses. Unlike other omega-3 fatty acids, it is more directly involved in the synthesis of signaling molecules that regulate various physiological functions .

生物活性

Introduction

8Z,11Z,14Z,17Z-eicosatetraenoic acid, also known as 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid (5,6-DiHETE) , is a metabolite derived from eicosapentaenoic acid (EPA) and belongs to the family of polyunsaturated fatty acids (PUFAs). This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of 5,6-DiHETE, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

5,6-DiHETE exerts its effects primarily through interactions with specific receptors and signaling pathways. Notably:

- OXE Receptor Activation : 5-Oxo-6,8,11,14-eicosatetraenoic acid (5-Oxo-ETE), a related compound, activates the Gi/o-coupled OXE receptor predominantly expressed on eosinophils. This receptor plays a crucial role in mediating inflammatory responses and cell migration .

- Transient Receptor Potential Channels : Research indicates that 5,6-DiHETE can inhibit the activity of transient receptor potential vanilloid (TRPV) channels. This inhibition is significant in conditions such as colitis where TRPV channels contribute to inflammation .

Anti-inflammatory Properties

- Colitis Model : In a murine model of dextran sulfate sodium (DSS)-induced colitis, oral administration of 5,6-DiHETE significantly attenuated colon inflammation. The compound improved fecal conditions without affecting body weight changes and accelerated healing during the recovery phase .

- Allergic Conjunctivitis : A study demonstrated that 5,6-DiHETE alleviated symptoms of allergic conjunctivitis in mice by reducing tear volume and ocular inflammation. The compound's anti-inflammatory properties were assessed through various tests including the Schirmer tear test and histamine-induced inflammation models .

Vascular Effects

5,6-DiHETE influences vascular permeability and endothelial function. In vitro studies have shown that it can prevent endothelial barrier disruption induced by TRPV4 agonists, suggesting a protective role against vascular inflammation .

Chemotactic Activity

The compound has been shown to enhance eosinophil migration through endothelial monolayers. This effect is mediated by its action on the OXE receptor, promoting actin polymerization and CD11b expression in eosinophils .

Table of Key Studies

Case Studies

- Colitis Treatment : A detailed investigation into the pharmacokinetics of 5,6-DiHETE revealed its significant accumulation in inflamed colon tissues during recovery phases post-DSS treatment. This suggests a targeted therapeutic potential for inflammatory bowel diseases .

- Ocular Inflammation : Clinical evaluations indicated that treatment with 5,6-DiHETE resulted in reduced symptoms associated with allergic conjunctivitis in a controlled mouse model. The study highlighted its potential as an alternative therapeutic agent for managing ocular inflammatory conditions .

特性

IUPAC Name |

(8Z,11Z,14Z,17Z)-icosa-8,11,14,17-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPCSDADVLFHHO-LTKCOYKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00920517 | |

| Record name | Bishomostearidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

24880-40-8, 2091-26-1 | |

| Record name | (all-Z)-8,11,14,17-Eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24880-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bishomostearidonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024880408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bishomostearidonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00920517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISHOMOSTEARIDONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K2DJ01BB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cis-8,11,14,17-Eicosatetraenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of 5,6-DiHETE in reducing inflammation?

A: Research suggests that 5,6-DiHETE acts as a transient receptor potential vanilloid 4 (TRPV4) antagonist. [] By inhibiting TRPV4, 5,6-DiHETE can potentially reduce inflammation by suppressing the release of pro-inflammatory mediators and leukocyte infiltration. []

Q2: Are there any in vivo studies demonstrating the efficacy of 5,6-DiHETE in treating inflammatory conditions?

A: Yes, studies using a dextran sulfate sodium (DSS)-induced colitis mouse model have shown promising results. Oral administration of 5,6-DiHETE significantly ameliorated colon inflammation in these mice, accelerating recovery from DSS-induced diarrhea and reducing histological signs of inflammation. [, ] Additionally, 5,6-DiHETE demonstrated efficacy in a mouse model of allergic conjunctivitis, reducing symptoms like eyelid edema and tearing. []

Q3: What is the relationship between 5,6-DiHETE and omega-3 fatty acids?

A: 5,6-DiHETE is a metabolite of EPA, an omega-3 fatty acid. While both omega-3 and omega-6 fatty acids have shown potential benefits for nerve function in pre-clinical studies, research on older adults indicates that low plasma levels of both types of fatty acids, including EPA and arachidonic acid (an omega-6 fatty acid), are associated with a faster decline in peripheral nerve function. []

Q4: How does the concentration of 5,6-DiHETE change during the course of colitis?

A: In a DSS-induced colitis mouse model, 5,6-DiHETE levels in colon tissue were significantly elevated during the healing phase of colitis (days 9-18). [] This suggests a potential role for 5,6-DiHETE in promoting tissue repair and resolution of inflammation.

Q5: What is the bioavailability of orally administered 5,6-DiHETE?

A: In mice, oral administration of 5,6-DiHETE (150 or 600 μg/kg) resulted in peak plasma concentrations within 0.5 hours, followed by a gradual decrease. The estimated half-life ranged from 1.25 to 1.63 hours. []

Q6: Beyond colitis and allergic conjunctivitis, are there other potential applications for 5,6-DiHETE?

A6: While research is ongoing, the anti-inflammatory properties of 5,6-DiHETE suggest it could hold therapeutic potential for various inflammatory diseases. Further research is needed to explore these possibilities.

Q7: Where can 5,6-DiHETE be found naturally?

A: Blue back fish, particularly their intestines, are rich sources of 5,6-DiHETE. [] Sardine intestines, in particular, have been found to contain high levels of this lipid. []

Q8: Has 5,6-DiHETE been explored as a potential therapeutic target in other diseases?

A: Yes, a study investigating the effects of the traditional Chinese medicine Pien-Tze-Huang on alcoholic liver disease found that the treatment increased liver 5,6-DiHETE levels. [] This increase correlated with reduced oxidative stress and alleviation of liver damage, suggesting a possible role for 5,6-DiHETE in managing this condition.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。